![molecular formula C17H15FN4O4S B2381202 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1040647-36-6](/img/structure/B2381202.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C17H15FN4O4S and its molecular weight is 390.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroinflammation Imaging Agents
Compounds within the pyrazolo[3,4-d]pyrimidine family have been investigated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Novel pyrazolo[1,5-a]pyrimidines, similar in structure to the specified compound, showed high affinity for TSPO, indicating their potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Antimicrobial and Anticancer Activities
Research on pyrazolo[1,5-a]pyrimidines has also highlighted their potent in vitro inhibition of Mycobacterium tuberculosis growth, suggesting their application in treating tuberculosis. These compounds' structure–activity relationship studies showed that certain analogues exhibited potent antimicrobial activity, highlighting their potential as M. tuberculosis inhibitors (Sutherland et al., 2022).
Furthermore, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as anticancer agents (Hafez et al., 2016).
Peripheral Benzodiazepine Receptor Imaging
Additionally, fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their selectivity and affinity for peripheral benzodiazepine receptors (PBRs), compared to central benzodiazepine receptors (CBRs). These studies aimed to develop compounds suitable for imaging PBR expression in neurodegenerative disorders using positron emission tomography (PET), indicating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in receptor targeting and imaging (Fookes et al., 2008).
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-[2-(4-fluorophenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S/c18-12-3-1-11(2-4-12)15(23)8-21-10-19-16-14(17(21)24)7-20-22(16)13-5-6-27(25,26)9-13/h1-4,7,10,13H,5-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUZUIKJULZOTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2381121.png)
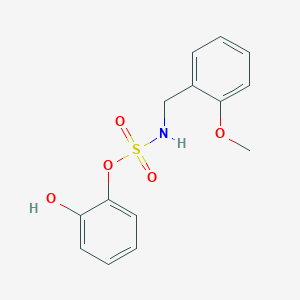

![6-((4-chlorobenzyl)thio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2381127.png)
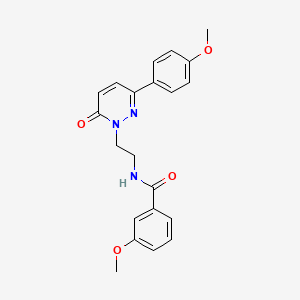
![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2381129.png)
![6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2381130.png)
![N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2381131.png)
![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2381132.png)
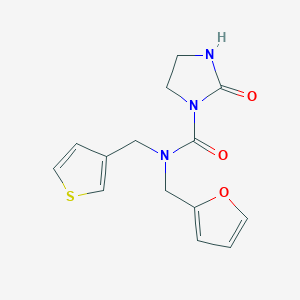
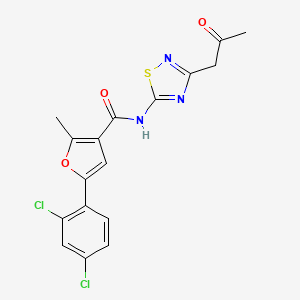
![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381137.png)
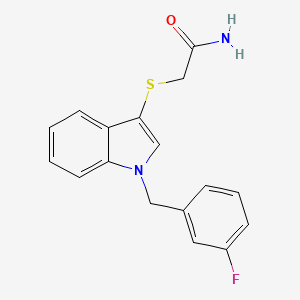
![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2381141.png)